2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile
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Overview
Description
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile is an organic compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and a maleonitrile moiety
Preparation Methods
The synthesis of 2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile typically involves a multi-step process. One common method includes the reaction of tert-butyl bromide with 2-fluorobenzonitrile in the presence of a base to form the intermediate tert-butyl(2-fluorophenyl)methane. This intermediate is then subjected to a nitrile addition reaction with maleonitrile under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The maleonitrile moiety allows for addition reactions with various nucleophiles, leading to the formation of diverse products.
Scientific Research Applications
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile has several scientific research applications:
- **Bi
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Properties
Molecular Formula |
C14H13FN2 |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
(Z)-2-tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile |
InChI |
InChI=1S/C14H13FN2/c1-14(2,3)12(9-17)11(8-16)10-6-4-5-7-13(10)15/h4-7H,1-3H3/b12-11- |
InChI Key |
FSDIPBHENFUQPP-QXMHVHEDSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C(/C#N)\C1=CC=CC=C1F)/C#N |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C1=CC=CC=C1F)C#N |
Origin of Product |
United States |
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